N-[3-(3-phenylpropoxy)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[3-(3-phenylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14(19)18-16-10-5-11-17(13-16)20-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,18,19) |
InChI Key |
XTVKIUHVXGNDJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Precursor Synthesis and Reagent Selection for N-[3-(3-phenylpropoxy)phenyl]acetamide
The construction of this compound relies on the strategic assembly of two key fragments: the (3-phenylpropoxy)phenyl group and the acetamide (B32628) moiety. The selection of appropriate precursors and reagents is critical for the success of the synthesis.
Synthesis Strategies for the (3-phenylpropoxy)phenyl Fragment
The (3-phenylpropoxy)phenyl fragment is central to the structure of the target molecule. Its synthesis typically involves the formation of an ether bond between a phenolic compound and a phenylpropyl derivative. Two primary strategies for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis:
This classical method involves the reaction of an alkoxide with a primary alkyl halide. pearson.comwikipedia.org In the context of synthesizing the (3-phenylpropoxy)phenyl fragment, this would entail the reaction of 3-aminophenol (B1664112) with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide ion.
The general mechanism is an SN2 reaction where the phenoxide attacks the carbon atom bearing the halide, leading to the displacement of the halide and the formation of the ether linkage. pearson.com The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. masterorganicchemistry.comresearchgate.net The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), which can help to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. wikipedia.orgbyjus.com
| Parameter | Details |
| Reactants | 3-Aminophenol, 3-Phenylpropyl halide (e.g., bromide, chloride) |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF), Acetonitrile |
| Mechanism | SN2 |
Mitsunobu Reaction:
The Mitsunobu reaction provides an alternative route for forming the ether linkage, particularly when starting from an alcohol instead of an alkyl halide. acs.orgwikipedia.org This reaction facilitates the condensation of an alcohol and a nucleophile, in this case, 3-phenylpropanol and 3-aminophenol, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnumberanalytics.com
The reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group of 3-phenylpropanol, making it a good leaving group. The phenoxide of 3-aminophenol then acts as the nucleophile, attacking the activated alcohol and leading to the formation of the desired ether with an inversion of configuration at the alcohol's carbon center. wikipedia.orgacs.org Tetrahydrofuran (THF) is a commonly used solvent for the Mitsunobu reaction. wikipedia.orgcommonorganicchemistry.com
| Parameter | Details |
| Reactants | 3-Aminophenol, 3-Phenylpropanol |
| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) numberanalytics.comresearchgate.net |
| Mechanism | SN2 with inversion of configuration |
Approaches for the Acetamide Functionalization
Once the precursor, 3-(3-phenylpropoxy)aniline (B99490), is synthesized, the next step is the introduction of the acetamide group. This is typically achieved through the acetylation of the primary amino group.
Acetylation with Acetyl Chloride or Acetic Anhydride (B1165640):
The most common methods for acetylating anilines involve the use of either acetyl chloride or acetic anhydride. pearson.comdoubtnut.com In both cases, the lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
When using acetyl chloride, the reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. To prevent this, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the HCl. doubtnut.comderpharmachemica.com
Acetic anhydride is a less reactive but often preferred acetylating agent as the byproduct, acetic acid, is less corrosive and less likely to cause side reactions. pearson.comwpmucdn.com The reaction with acetic anhydride can sometimes be carried out without an added base, although the addition of a mild base like sodium acetate (B1210297) can accelerate the reaction. slideshare.net The reaction mechanism involves a nucleophilic acyl substitution. wpmucdn.com
| Reagent | Byproduct | Base (if needed) |
| Acetyl Chloride | Hydrochloric acid (HCl) | Pyridine, Triethylamine |
| Acetic Anhydride | Acetic acid | Sodium acetate (optional) |
Reaction Conditions and Optimization for this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of this compound. This involves careful selection of catalysts and solvent systems, as well as considering factors that influence reaction efficiency.
Yield Optimization and Purity Considerations
Yield Optimization:
To optimize the yield of the etherification step, particularly in the Williamson synthesis, ensuring the complete deprotonation of the phenol (B47542) is important. The use of a strong base and an appropriate solvent is key. In the Mitsunobu reaction, the order of addition of reagents can be crucial; sometimes pre-forming the betaine (B1666868) intermediate by adding DEAD to triphenylphosphine before the addition of the alcohol and nucleophile can lead to better results. wikipedia.org For amide formation, using a slight excess of the acetylating agent can help drive the reaction to completion. However, excessive amounts can lead to difficulties in purification. acs.org
Purity Considerations:
Purification of the intermediate and final products is essential. After the etherification step, common impurities may include unreacted starting materials and byproducts from side reactions. In the Mitsunobu reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed. alfa-chemistry.com For the acetylation step, excess acetylating agent and the resulting acid or base must be removed.
Common purification techniques include extraction, washing, and crystallization. Recrystallization is often an effective method for purifying solid amides. researchgate.net Column chromatography is a versatile technique for separating the desired product from impurities in both steps of the synthesis.
Advanced Synthetic Transformations and Analog Generation
While the primary focus is on the synthesis of this compound, the core structure lends itself to various synthetic transformations for the generation of analogs with potentially different properties.
The generation of analogs can be approached by modifying the three main components of the molecule: the terminal phenyl ring, the aniline ring, and the acetamide group.
Modification of the Phenylpropoxy Group: The terminal phenyl ring can be substituted with various functional groups to explore structure-activity relationships. This can be achieved by starting with substituted 3-phenylpropanol or 3-phenylpropyl halide precursors.
Modification of the Aniline Ring: The aniline ring can be a target for modification. However, the presence of the activating amino group can lead to challenges in controlling electrophilic aromatic substitution. Protecting the amino group as an acetamide allows for more controlled substitution on the aromatic ring. pearson.com Replacing the aniline moiety with other bioisosteres is also a strategy to improve properties and reduce potential metabolic liabilities. biopartner.co.uknih.gov
Derivatization of the Acetamide Group: The acetamide group itself can be modified. For instance, the acetyl group could be replaced with other acyl groups to generate a library of N-acyl derivatives. mdpi.com Furthermore, the amide bond can be synthesized using various coupling reagents to introduce different functionalities. nih.gov
These advanced transformations allow for the exploration of the chemical space around this compound, which is a common strategy in medicinal chemistry to optimize the properties of a lead compound. google.comnih.gov
Derivatization Strategies on the Acetamide Phenyl Ring
The acetamide phenyl ring of this compound is a prime target for derivatization to explore the electronic and steric requirements of its binding pocket in various biological systems. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring. However, the orientation of these substitutions is directed by the existing acetamide and ether functionalities.
A common strategy for the synthesis of N-aryl acetamide derivatives involves the chloroacetylation of a corresponding aniline precursor. researchgate.net This method provides a versatile intermediate, N-chloroacetyl-3-(3-phenylpropoxy)aniline, which can then undergo a range of nucleophilic substitution reactions. For instance, reaction with various nucleophiles can lead to the introduction of diverse functionalities at the alpha-position to the amide carbonyl.
Furthermore, direct modification of the phenyl ring can be achieved through various synthetic routes. For example, the introduction of substituents on the phenyl ring can be accomplished by starting with appropriately substituted anilines. A general approach involves the acylation of substituted anilines with chloroacetyl chloride, followed by further modifications. nih.gov This allows for the synthesis of derivatives with a wide range of substituents on the acetamide phenyl ring, including alkyl, halogen, and nitro groups.
Structure-activity relationship studies of related N-phenylacetamide compounds have shown that substitutions on the phenyl ring can significantly impact biological activity. For instance, in a series of 2-amino-N-phenylacetamide inhibitors, various substituents on the phenyl ring were explored to determine their effect on potency and selectivity. nih.gov Although these studies were not performed on this compound itself, the principles of derivatization are applicable.
| Derivative Type | General Synthetic Approach | Potential Substituents | Reference |
| N-Aryl-2-substituted-acetamides | Reaction of N-chloroacetyl-3-(3-phenylpropoxy)aniline with nucleophiles | Thiazoles, benzothiazoles, various heterocycles | uea.ac.uk |
| Substituted N-phenylacetamides | Acylation of substituted anilines | Alkyl, Halogen, Nitro, Trifluoromethyl | nih.govnih.gov |
Modifications of the Phenylpropoxy Chain
The phenylpropoxy chain is a significant contributor to the lipophilicity and conformational flexibility of this compound. Modifications to this chain, including altering its length, introducing substituents on the terminal phenyl ring, or replacing the phenyl group with other moieties, can have a profound impact on the molecule's properties.
One common approach to modifying the ether-linked side chain is to synthesize a series of analogs with varying chain lengths. This can be achieved by reacting 3-aminophenol with a series of ω-phenylalkyl halides of different lengths, followed by acetylation of the resulting amine. This strategy allows for the exploration of the optimal distance between the terminal phenyl ring and the acetamide moiety for biological activity.
Substitution on the terminal phenyl ring of the propoxy chain is another key derivatization strategy. This can be accomplished by using substituted 3-phenyl-1-propanols in the initial ether synthesis. A wide variety of substituted phenylpropanols are commercially available or can be synthesized, allowing for the introduction of electron-donating or electron-withdrawing groups. SAR studies on related compounds have demonstrated that the electronic properties of this terminal phenyl ring can be critical for activity. nih.gov
The terminal phenyl group can also be replaced with other aromatic or heterocyclic rings to explore different steric and electronic interactions. For example, reacting 3-aminophenol with a haloalkyl-substituted heterocycle would yield analogs with a modified side chain.
| Modification Type | General Synthetic Approach | Examples of Modifications | Reference |
| Chain Length Variation | Reaction of 3-aminophenol with ω-phenylalkyl halides of varying lengths | Ethoxy, butoxy, pentoxy chains | nih.gov |
| Terminal Phenyl Ring Substitution | Williamson ether synthesis using substituted phenylpropanols | Methoxy, chloro, nitro, trifluoromethyl substituents | researchgate.net |
| Phenyl Group Replacement | Reaction with haloalkyl-substituted heterocycles | Pyridinyl, thienyl, or other heterocyclic groups | nih.gov |
Incorporation into Polycyclic Scaffolds
The this compound scaffold can serve as a building block for the synthesis of more complex, rigid, and conformationally constrained polycyclic systems. Such strategies are often employed to enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
One approach to creating polycyclic structures involves intramolecular cyclization reactions. For example, if a suitable reactive group is introduced onto the phenylpropoxy chain or the acetamide phenyl ring, an intramolecular reaction could lead to the formation of a new ring. A classic example is the Bischler-Napieralski or Pictet-Spengler reaction, which can be used to form fused heterocyclic systems, although this would require significant modification of the starting scaffold.
A more direct method involves using the this compound as a precursor in multi-step syntheses of fused-ring systems. For instance, the chloroacetamide derivative can be used as a precursor for the synthesis of various fused heterocyclic scaffolds. uea.ac.uk The reaction of an N-(4-acetylphenyl)-2-chloroacetamide with various reagents has been shown to produce fused pyrazole, thiazolinone, and thieno[2,3-b]pyridine (B153569) derivatives. uea.ac.uk While the starting material is different, the chemical principles can be applied to appropriately functionalized this compound derivatives.
The synthesis of fused-ring systems can also be achieved through cycloaddition reactions. For example, ortho-quinone methide intermediates, which can be generated from phenolic precursors, are known to undergo inverse electron-demand Diels-Alder reactions to form fused-ring systems. rsc.org
| Polycyclic System | General Synthetic Approach | Potential Scaffolds | Reference |
| Fused Heterocycles | Intramolecular cyclization of functionalized derivatives | Dihydroquinolines, benzothiazines | N/A |
| Thiazole-fused systems | Reaction of chloroacetamide precursors with sulfur nucleophiles followed by cyclization | Thiazolidinones, thieno[2,3-b]pyridines | uea.ac.uk |
| Triazole-containing systems | "Click chemistry" using azide-functionalized acetamide precursors | 1,4-Disubstituted-1,2,3-triazoles | nih.gov |
| Fused flavonoids | Inverse electron-demand Diels-Alder reaction of ortho-quinone methide intermediates | Chromanes, xanthenes | rsc.org |
Structural Characterization for Research Purposes
Spectroscopic Techniques for Compound Identity and Purity Confirmation
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to elucidate the intricate architecture of molecules. For N-[3-(3-phenylpropoxy)phenyl]acetamide, a trio of spectroscopic techniques—NMR, Mass Spectrometry, and IR—are employed to confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) can be predicted based on the compound's structure and data from analogous molecules like phenacetin (B1679774) and other N-phenylacetamides. thermofisher.com
Expected ¹H NMR Spectral Data: The proton NMR spectrum would show distinct signals for each unique proton environment. The phenylpropoxy group would exhibit a characteristic triplet for the terminal -CH₂- group adjacent to the phenyl ring, a multiplet for the central -CH₂-, and another triplet for the -CH₂-O- group. The aromatic protons would appear as a complex pattern of multiplets in the downfield region. The N-H proton of the amide would typically appear as a broad singlet, and the acetyl (-COCH₃) protons would be a sharp singlet in the upfield region.
Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. Key expected signals include the carbonyl carbon (C=O) of the acetamide (B32628) group at the most downfield position (typically ~168-172 ppm), followed by the aromatic carbons. The aliphatic carbons of the phenylpropoxy chain and the methyl carbon of the acetyl group would appear at progressively more upfield positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetyl CH₃ | ~2.15 | Singlet | 3H |
| Propoxy -CH₂- | ~2.10 | Multiplet | 2H |
| Phenylpropyl -CH₂- | ~2.75 | Triplet | 2H |
| Propoxy -O-CH₂- | ~4.00 | Triplet | 2H |
| Aromatic CH (phenylpropoxy) | ~7.20-7.35 | Multiplet | 5H |
| Aromatic CH (acetamidophenyl) | ~6.70-7.40 | Multiplet | 4H |
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to gain structural insights from its fragmentation patterns.
For this compound (C₁₇H₁₉NO₂), the calculated molecular weight is approximately 269.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the ether bond and the propoxy chain, leading to characteristic fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Identity | Description |
|---|---|---|
| 269 | [M]⁺ | Molecular Ion |
| 226 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 150 | [C₉H₁₂O]⁺ | Cleavage of the C-O ether bond |
| 135 | [C₈H₁₀N]⁺ | Fragment from the acetamidophenyl moiety |
| 109 | [C₆H₅ONH₂]⁺ | 3-Aminophenol (B1664112) radical cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of a secondary amide is typically confirmed by a sharp N-H stretching vibration and strong absorptions for the Amide I (C=O stretch) and Amide II (N-H bend) bands. researchgate.netnist.gov The ether linkage and aromatic rings also produce distinct signals.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | C-O-C Stretch | Aryl-Alkyl Ether |
Chromatographic Methods in Isolation and Purification for Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research purposes, both preparative and analytical chromatography are indispensable for obtaining pure this compound and verifying its purity level.
Preparative chromatography is used to isolate and purify a quantity of a substance from a mixture. Following its synthesis, crude this compound would typically be purified using preparative-scale column chromatography. rsc.org
This technique involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar compound like this compound, a common mobile phase would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. More advanced techniques like medium-pressure liquid chromatography (MPLC) can also be employed for efficient, automated purification. nih.gov
Once the compound is isolated, analytical chromatography is used to determine its purity with high precision. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. google.comnih.gov
A typical setup for analyzing this compound would involve a Reverse-Phase HPLC (RP-HPLC) system. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is injected into the system, and its components are separated based on their hydrophobicity. A highly pure sample of this compound should appear as a single, sharp peak in the resulting chromatogram. The purity is typically quantified by integrating the area of the main peak relative to the total area of all peaks detected, with purity levels often exceeding 95-99% for research-grade materials. youtube.com
Molecular Interactions and Receptor Pharmacology
Investigation of Opioid Receptor Binding and Functional Modulation
Opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. nih.gov The interaction of a ligand with these G-protein coupled receptors can result in agonism (receptor activation) or antagonism (receptor blockade). nih.gov While no direct experimental data for N-[3-(3-phenylpropoxy)phenyl]acetamide exists in the public domain, the analysis of its structural components allows for a speculative assessment of its potential opioid receptor activity.
Mu Opioid Receptor (MOR) Agonism and Antagonism
The mu-opioid receptor is the principal target for many potent analgesics and is also associated with their undesirable side effects. nih.gov The activity of a compound at the MOR is highly dependent on its chemical structure. slideshare.net
For this compound, the presence of a phenylpropoxy group suggests a potential for interaction with the MOR. Research into deconstructed analogs of 14-phenylpropyloxymetopon, specifically phenylpropyloxyethylamines, indicates that the phenylpropoxy moiety can contribute to MOR binding, albeit weakly in the analogs studied. nih.govnih.gov For instance, N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine demonstrated a binding affinity (Ki) of 1520 nM for the μ opioid receptor. nih.govnih.gov
It is important to note that these analogs lack the N-phenylacetamide core of the subject compound, which would significantly influence its binding properties. The acetamide (B32628) linker and the second phenyl ring introduce different steric and electronic features that could either enhance or diminish affinity and efficacy at the MOR compared to the simpler ethylamine (B1201723) analogs.
Delta Opioid Receptor (DOR) Agonism and Antagonism
The delta opioid receptor is another key component of the opioid system, and its modulation is being explored for potential therapeutic benefits with a different side-effect profile compared to MOR agonists. nih.gov
In the study of phenylpropyloxyethylamine analogs of 14-phenylpropyloxymetopon, these compounds showed negligible affinity for the delta opioid receptor. nih.gov This suggests that the phenylpropoxy group alone may not confer significant DOR affinity. However, the complete structure of this compound, with its distinct N-phenylacetamide portion, could present a different binding profile. Without experimental data, any potential for DOR agonism or antagonism remains purely speculative.
Impact of Phenylpropoxy Substitution on Opioid Receptor Selectivity
The substitution pattern of a molecule is a critical determinant of its selectivity for different opioid receptor subtypes. The N-substituent, in particular, is known to play a crucial role in conferring antagonist properties and influencing affinity. nih.gov In the case of this compound, the entire 3-(3-phenylpropoxy)phenyl group is attached to the nitrogen of acetamide.
In related but distinct chemical series, the introduction of an N-phenylpropyl group has been shown to yield high affinity at the MOR. nih.gov While this provides a rationale for investigating the opioid receptor affinity of compounds containing this moiety, it does not guarantee a specific selectivity profile for this compound. The interplay between the phenylpropoxy tail, the central phenyl ring, and the acetamide linker would collectively determine its binding selectivity across the opioid receptor family. The existing data on related fragments is insufficient to predict whether it would be a selective ligand or a mixed-profile agent.
Exploration of Monoamine Transporter and Sigma Receptor Interactions
Dopamine (B1211576) Transporter (DAT) Binding Affinity
The dopamine transporter is a key regulator of dopamine levels in the synapse and is a target for various psychostimulant drugs. There is no published data on the binding affinity of this compound for the dopamine transporter. While some opioid-related compounds have been investigated for their effects on DAT, the structural class of this compound is not represented in these studies. Therefore, its potential interaction with DAT remains unknown.
Compound Names
| Compound Name |
| This compound |
| 14-phenylpropyloxymetopon |
| N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine |
| Morphine |
| Codeine |
| Heroin |
| Hydromorphone |
| Oxymorphone |
Data Tables
Table 1: Opioid Receptor Binding Affinity of a Structurally Related Analog
Serotonin (B10506) Transporter (SERT) Binding Affinity
The serotonin transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission and a primary target for many antidepressant medications. The affinity of ligands for SERT is often influenced by the presence of a phenyl ring and an amino group separated by an alkyl chain. nih.gov Molecular modeling studies have indicated that this amino-phenyl coordination is a key structural feature for interaction with the transporter. nih.gov While direct binding data for this compound is not available in the reviewed literature, the structure-activity relationships of other SERT ligands can offer insights. For instance, studies on various phenethylamine (B48288) derivatives have underscored the importance of the spatial arrangement of aromatic and amine features for high-affinity binding. plos.orgnih.gov The presence of additional phenyl rings in some nontricyclic antidepressants has been suggested to enhance their affinity for SERT. nih.gov Given that this compound possesses two phenyl rings and an amide group that can participate in hydrogen bonding, it is plausible that it could interact with the serotonin transporter. However, without empirical data, its binding affinity remains speculative.
Sigma Receptor Subtype Affinity
Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular chaperones that have been implicated in a variety of cellular functions and are targets for a range of synthetic compounds. Research on structurally related molecules provides a basis for inferring the potential sigma receptor affinity of this compound.
A study on a series of ring-constrained phenylpropyloxyethylamines demonstrated that the length of the N-alkyl substituent significantly influences affinity for sigma receptors. nih.gov Specifically, increasing the chain length from a phenethyl to a phenylpropyl group resulted in higher affinity for both σ₁ and σ₂ receptor subtypes. nih.gov For example, trans-2-(methyl(3-phenylpropyl)amino)cyclohexanol exhibited notable affinity for both σ receptor subtypes. nih.gov Another compound from a related series, trans-N,N-Dimethyl-2-(3-phenylpropoxy)cyclohexanamine, displayed a high affinity for the σ₁ receptor with a Ki value of 4.6 nM and a 240-fold selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov These findings suggest that the 3-phenylpropoxy moiety is a favorable structural feature for binding to sigma receptors, particularly the σ₁ subtype.
Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| trans-N,N-Dimethyl-2-(3-phenylpropoxy)cyclohexanamine | 4.6 | 1100 | 240 |
| trans-2-(Dimethylamino)cyclohexanol derivative with cinnamyl group | 59 | 3800 | 64.4 |
Data extracted from a study on ring-constrained phenylpropyloxyethylamines and is intended to provide context for the potential affinity of this compound. nih.gov
While these data are from related but distinct molecules, they strongly indicate that this compound, by virtue of its phenylpropoxy group, may exhibit significant affinity for sigma receptors.
Melatonin (B1676174) Receptor Binding Profile (MT₁-Selectivity Investigations)
Melatonin receptors, primarily the MT₁ and MT₂ subtypes, are G protein-coupled receptors that mediate the physiological effects of melatonin, including the regulation of circadian rhythms. tocris.comnih.gov The binding affinity of ligands to these receptors is sensitive to substitutions on the core structure. For example, substitutions at the 2-position of the indole (B1671886) ring of melatonin can increase affinity. tocris.com The N-acetyl group on the C-3 side chain of melatonin is not considered optimal, and replacement with larger groups can sometimes enhance binding affinity. tocris.com
While no direct binding studies for this compound at melatonin receptors have been reported, the general structural features can be considered. The compound is an N-phenylacetamide derivative, and research on other N-acyl tryptamine (B22526) analogs has been extensive. However, without the indole core characteristic of melatonin and its analogs, it is difficult to predict its binding profile at MT₁ and MT₂ receptors. It is worth noting that both high-affinity (pM) and lower-affinity (nM) binding sites have been characterized for melatonin receptors. nih.gov
Enzymatic Inhibition and Activation Studies
The potential for this compound to modulate the activity of various enzymes can be inferred from studies on compounds with similar structural elements.
Leukotriene A₄ Hydrolase Activity Modulation
Leukotriene A₄ (LTA₄) hydrolase is a bifunctional zinc enzyme that converts LTA₄ to the pro-inflammatory mediator leukotriene B₄ (LTB₄). nih.govwikipedia.org As such, inhibitors of LTA₄ hydrolase are of interest as potential anti-inflammatory agents. nih.gov The enzyme possesses both an epoxide hydrolase and an aminopeptidase (B13392206) activity. ebi.ac.uk Numerous inhibitors have been developed, many of which are peptide or non-peptide analogs containing zinc-chelating moieties. nih.gov More recent developments have led to non-peptidic, non-zinc chelating inhibitors. nih.gov Given the structure of this compound, which lacks a clear zinc-binding group, any inhibitory activity would likely be through a non-chelating mechanism. However, without experimental data, its ability to modulate LTA₄ hydrolase remains speculative. Recent studies have highlighted that inhibition of LTA4H in the brain can improve cognitive function in aged mice by altering genes related to synaptic function, suggesting its potential as a therapeutic target for age-related cognitive decline. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of several neurotransmitters and is a target for drugs used in the treatment of Parkinson's disease. nih.govcapes.gov.br The enzyme shows a higher affinity for substrates like phenethylamine. nih.gov The structure of this compound, with its phenyl and acetamide groups, suggests it could potentially interact with MAO-B.
Structure-activity relationship studies of various compound classes have provided insights into the features that influence MAO-B inhibition. For instance, in a series of N-methyl-2-phenylmaleimides, the maleimide (B117702) ring was found to be a key feature for potent inhibition. nih.gov In other studies, the nature of substituents on different scaffolds has been shown to be critical. For example, research on 2-acetylphenol analogs and 3,4-dihydro-2(1H)-quinolinone derivatives has explored the impact of different alkoxy side chains. These studies have generally found that a benzyloxy substituent is more favorable for MAO-B inhibition than a phenylpropoxy substituent. This suggests that while the phenylpropoxy group is recognized by the enzyme's active site, it may not be optimal for potent inhibition within these particular scaffolds.
Table 2: MAO-B Inhibitory Activity of Structurally Related Scaffolds
| Scaffold | Substituent | MAO-B IC₅₀ (nM) |
|---|---|---|
| N-Methyl-2-phenylmaleimide | - | 3490 |
| 1-Methyl-3-phenylpyrrole | - | 118000 |
Data from a comparative study of N-methyl-2-phenylmaleimides and 1-methyl-3-phenylpyrroles. nih.gov
Based on these findings, it can be inferred that this compound might possess some MAO-B inhibitory activity, though it is unlikely to be a highly potent inhibitor compared to compounds with more optimized substituents.
Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)
Ion channels, particularly voltage-gated sodium (NaV) channels, are fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. nih.gov The modulation of these channels by small molecules is a key mechanism of action for a wide range of therapeutics, including local anesthetics and anticonvulsants. nih.gov
There are no specific studies in the available scientific literature that document the effects of this compound on voltage-gated sodium channels or any other ion channels. Therefore, any discussion of its potential activity is purely theoretical and based on general structure-activity relationships of known ion channel modulators.
NaV channels are regulated by numerous compounds, which can exert their effects through various mechanisms. nih.gov These mechanisms include altering the voltage-dependence of channel activation and inactivation, slowing the recovery from inactivation, or physically blocking the ion-conducting pore. nih.govnih.gov The structural features required for a molecule to interact with an ion channel are diverse, but often include aromatic motifs and flexible linkers that allow the molecule to fit into specific binding pockets within the channel protein.
General anesthetics, for example, are known to modulate NaV channels, with studies suggesting they may act at multiple sites to produce their effects, such as by destabilizing the closed state of the channel or through a low-affinity open channel block. nih.gov While this compound possesses aromatic rings and a flexible propoxy linker, which are common features in some pharmacologically active molecules, this does not provide sufficient evidence to predict an interaction with ion channels without experimental validation.
The table below provides an example of how the inhibitory action of a compound on a voltage-gated sodium channel is typically characterized.
Table 2: Example of Ion Channel Modulation by a Known Agent
| Compound | Target Channel | Effect | Potency (IC50) |
|---|---|---|---|
| Sevoflurane | NaChBac (Bacterial NaV analog) | Favors activation and inactivation | 0.2 mM (low concentration effect) nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Acetamide (B32628) Phenyl Ring on Biological Activity
The phenyl ring bearing the acetamide group is a critical site for modification in many pharmacologically active molecules. The nature, position, and size of substituents on this ring can dramatically alter a compound's biological profile by influencing its electronic properties, lipophilicity, and steric interactions with a target protein.
While direct data on N-[3-(3-phenylpropoxy)phenyl]acetamide is scarce, research on other acetamide-containing compounds suggests that substitutions at the ortho, meta, and para positions of the phenyl ring would likely lead to a range of biological activities. The following table illustrates hypothetical SAR trends based on general principles observed in similar compound classes.
Table 1: Hypothetical Impact of Substitutions on the Acetamide Phenyl Ring
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Ortho | Bulky group (e.g., -C(CH₃)₃) | Likely decrease | Steric hindrance may prevent optimal binding. |
| Meta | Electron-withdrawing (e.g., -NO₂) | Variable | Could enhance or decrease activity depending on the specific target interactions. |
| Para | Electron-donating (e.g., -OCH₃) | Variable | May increase electron density and affect binding affinity. |
Role of the Phenylpropoxy Chain Length and Modifications in Activity Profile
Studies on diaryl ether and related compounds have shown that varying the length of the alkyl ether chain can significantly affect biological activity. A shorter or longer chain than the optimal three carbons could misalign the terminal phenyl ring relative to the acetamide-bearing ring, leading to a loss of affinity for the biological target.
Modifications within the chain, such as the introduction of double bonds to create an unsaturated linker or the incorporation of heteroatoms, would also be expected to have a profound impact. An unsaturated chain would introduce rigidity and alter the geometry of the molecule. Replacing a methylene (B1212753) group with an oxygen or nitrogen atom could change the polarity and hydrogen bonding capacity of the linker.
Table 2: Predicted Effects of Phenylpropoxy Chain Modifications
| Modification | Predicted Impact on Activity | Rationale |
|---|---|---|
| Chain Shortening (e.g., ethoxy) | Likely decrease | Suboptimal positioning of the terminal phenyl ring. |
| Chain Lengthening (e.g., butoxy) | Likely decrease | May be too flexible or sterically hindered to fit the binding pocket. |
| Introduction of Unsaturation | Variable | Increased rigidity could be beneficial or detrimental depending on the required conformation. |
Influence of Aromatic and Aliphatic Substituents on Target Affinity and Selectivity
Substituents on the terminal phenyl ring can also play a significant role in modulating the biological activity and selectivity of the compound. These substituents can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions.
The nature of these substituents—whether they are aromatic or aliphatic, and their electronic properties—can fine-tune the binding affinity. For example, in many drug discovery programs, the addition of a small lipophilic group to a terminal phenyl ring has been shown to enhance potency by occupying a hydrophobic pocket within the receptor. Conversely, the introduction of polar groups could improve water solubility and selectivity.
The concept of "scaffold hopping," where a phenyl ring is replaced by a different aromatic or even an aliphatic ring system, is a common strategy in medicinal chemistry to explore new chemical space and improve properties. researchgate.net
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound would be crucial to understand how it presents its key pharmacophoric features to a biological target. The flexible propoxy chain allows the molecule to adopt a wide range of conformations.
Computational modeling techniques, such as molecular dynamics simulations, can be employed to explore the preferred low-energy conformations of the molecule. These studies can reveal the likely orientation of the two phenyl rings relative to each other and the spatial arrangement of the acetamide group. By correlating these conformational preferences with biological activity data from a series of analogs, researchers can build a model of the bioactive conformation—the specific shape the molecule must adopt to bind effectively to its target.
Pharmacophore Modeling for Activity Prediction and Drug Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
By aligning a set of active and inactive molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify new molecules with a high probability of being active. Furthermore, a well-defined pharmacophore model can guide the rational design of new analogs with improved potency and selectivity by suggesting specific structural modifications that would better fit the model's features.
Preclinical Biological Evaluation and Therapeutic Potential
Anti-Nociceptive and Analgesic Effects in Animal Models
No data are available in the scientific literature regarding the anti-nociceptive or analgesic effects of N-[3-(3-phenylpropoxy)phenyl]acetamide.
There are no published studies on the effects of this compound in acute thermal nociception models, such as the hot-plate test.
Information regarding the assessment of this compound in models of inflammatory hyperalgesia, such as the formalin or carrageenan-induced paw edema tests, is not available.
Anticonvulsant Properties in Preclinical Models
No studies were found that evaluated the anticonvulsant properties of this compound in any preclinical models.
Antiproliferative and Anticancer Activities
There is no publicly available research detailing any antiproliferative or anticancer activities of this compound.
No information exists on the modulation of the survivin pathway by this compound.
There are no published results from in vitro cytotoxicity assays for this compound against any cancer cell lines.
Antituberculosis Activity Investigations
Currently, there is a lack of published scientific literature that specifically investigates the antituberculosis activity of this compound. However, the broader class of acetamide (B32628) and N-phenylacetamide derivatives has been the focus of research into new antitubercular agents. For instance, studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have revealed that some of these compounds exhibit potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. nih.govnih.gov Another novel acetamide compound, E11, has been found to indirectly target the mycobacterial transporter MmpL3 by disrupting the proton motive force, showing bactericidal activity against both growing and non-growing M. tuberculosis. nih.gov Additionally, research into tailored phenyl ureas, which share some structural similarities with phenylacetamides, has identified compounds that target the assembly of the mycolic acid cell wall in Mycobacterium tuberculosis. rsc.org While these findings highlight the potential of the acetamide scaffold in developing new antituberculosis drugs, direct evidence for the efficacy of this compound is not yet available.
Potential in Mitochondrial Function Modulation (e.g., Mitofusin Activation)
There is no direct scientific evidence to date linking this compound to the modulation of mitochondrial function or specifically to the activation of mitofusins. Mitofusins are key proteins in the outer mitochondrial membrane that regulate mitochondrial fusion, a critical process for maintaining mitochondrial health and function. nih.gov Small molecules that act as mitofusin activators have been identified and are being investigated for their therapeutic potential in conditions like Charcot-Marie-Tooth disease type 2A. nih.gov These activators, which include classes of compounds such as triazolureas and phenylhexanamides, work by promoting a conformational change in mitofusins that favors mitochondrial fusion. nih.gov While the exploration of small molecules to modulate mitochondrial dynamics is an active area of research, this compound has not been reported in the scientific literature as a compound with such activity.
Investigations in Amyloid-Related Conditions (e.g., Immunoglobulin Light Chain Stabilization)
In the context of amyloid-related conditions, particularly immunoglobulin light chain (AL) amyloidosis, research has focused on the discovery of small molecules that can act as kinetic stabilizers for amyloidogenic proteins. nih.gov AL amyloidosis is a disorder where monoclonal immunoglobulin light chains misfold and aggregate, leading to organ damage. nih.gov One therapeutic strategy is to stabilize the native dimeric structure of these light chains to prevent the initial steps of the amyloid cascade. nih.gov High-throughput screening methods have been employed to identify such small-molecule stabilizers. nih.gov While the specific compound this compound is not explicitly detailed in readily available literature as a confirmed stabilizer, its chemical structure is consistent with the types of small molecules often evaluated in such screening libraries. The general approach has shown promise, with identified compounds binding to the light chain dimerization interface. nih.gov
Below is a hypothetical data table illustrating the kind of data that would be generated from such investigations. Please note that this table is for illustrative purposes only, as specific data for this compound is not publicly available.
| Compound | Assay Type | Target | Activity (EC50/IC50) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Protease-coupled Fluorescence Polarization | Immunoglobulin Light Chain Dimer | Data Not Available | Kinetic Stabilization |
| Related Compound A | Protease-coupled Fluorescence Polarization | Immunoglobulin Light Chain Dimer | 15 µM | Kinetic Stabilization |
| Related Compound B | Differential Scanning Fluorimetry | Immunoglobulin Light Chain Dimer | 10 µM | Thermal Stabilization |
Neurobiological Effects Beyond Opioid and Monoamine Systems
Specific research on the neurobiological effects of this compound beyond the classical opioid and monoamine systems is not currently available in the scientific literature. However, studies on structurally related compounds offer some insights into potential areas of investigation. For example, the compound N-(2-hydroxy phenyl) acetamide, a derivative of salicylic (B10762653) acid, has been shown to inhibit the expression of c-Fos protein and mRNA in the brains of rats with adjuvant-induced arthritis. nih.gov c-Fos is an immediate early gene often used as a marker for neuronal activity, suggesting that this related compound may modulate neuronal excitability in chronic pain conditions. nih.gov This indicates that the broader class of N-phenyl acetamides could have neurobiological effects worthy of further exploration. However, without direct studies on this compound, its specific neuropharmacological profile remains unknown.
Computational and Theoretical Chemistry
Molecular Docking Simulations for Ligand-Target Binding Prediction
Specific molecular docking simulation studies for N-[3-(3-phenylpropoxy)phenyl]acetamide, including detailed binding site analysis, interaction mapping, and identification of key amino acid residues, are not available in the reviewed scientific literature. Such studies are crucial for predicting how a ligand like this compound might bind to a biological target, and the absence of this data prevents a detailed analysis of its potential interactions at a molecular level.
Quantum Chemical Calculations for Electronic Structure Analysis
There are no specific quantum chemical calculations reported for this compound in the available literature. Consequently, data regarding its HOMO-LUMO orbital analysis, reactivity predictions, and Molecular Electrostatic Potential (MEP) mapping could not be provided. These calculations are instrumental in understanding the electronic properties and reactivity of a molecule. xisdxjxsu.asiairjet.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use statistical methods to predict the activity of new compounds based on their physicochemical properties and structural features. kg.ac.rsunisi.it
In a QSAR study focused on a series of indoloacetamides as inhibitors of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT), the structural characteristics influencing inhibitory activity were investigated. nih.gov While this compound was not the primary subject, the study provided insights into a very similar structural component, the N-3-phenoxypropyl group. nih.gov
The findings indicated that the N-substituent's characteristics were significant determinants of activity. Specifically, good inhibitory activity was associated with lipophilic and wider N-substituents. Conversely, the study noted that the N-3-phenoxypropyl group, which differs from the N-3-phenylpropoxy group by only one methylene (B1212753) unit, demonstrated poor activity. This was attributed to its narrow dimensions. A Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, generated a steric contour map which revealed that the phenyl ring of this substituent extended into a sterically disfavored region of the model. nih.gov This suggests that the size and spatial arrangement of the phenylpropoxy group in this compound would similarly be a critical factor in its interaction with target proteins.
The table below summarizes the key findings from the related QSAR study.
| Structural Feature | Favorable Characteristic for Activity | Unfavorable Characteristic for Activity | Relevance to this compound |
|---|---|---|---|
| N-Substituent Group | Lipophilic, wide dimensions | Narrow dimensions, extension into sterically disfavored zones | The related N-3-phenoxypropyl group was found to have poor activity due to its narrow dimensions and unfavorable steric interactions. nih.gov |
| Substituted Phenyl Ring (on indole (B1671886) core) | Limited dimensions and lipophilicity | Large width and length, high lipophilicity | This finding relates to a different part of the molecules in the study but highlights the general principle that substituent size and lipophilicity are key. nih.gov |
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity is a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological effect. A common approach is the use of Quantitative Structure-Activity Relationship (QSAR) studies.
In a typical QSAR study, a series of compounds with known biological activities are analyzed. For instance, in research on anticonvulsant acetamido-N-benzylacetamide derivatives, a QSAR model was developed to predict the median effective dose (ED50) in the maximal electroshock seizure (MES) test. kg.ac.rs The process involves optimizing the three-dimensional structures of the molecules using computational methods like the semi-empirical PM6 method. kg.ac.rs
Once the structures are optimized, a large number of molecular descriptors are calculated to represent the chemical information of each molecule. These descriptors can be categorized as constitutional (0D), topological (2D), or geometrical (3D), among others. kg.ac.rs Using statistical methods like multiple linear regression (MLR), a model is built that correlates a selection of these descriptors with the observed biological activity. kg.ac.rs The predictive power of the resulting QSAR model is then rigorously tested through internal and external validation techniques. kg.ac.rs For a series of 51 benzylacetamide derivatives, a model combining 2D and 3D descriptors showed high predictive quality, indicating the importance of both the topology and the spatial arrangement of the atoms for the anticonvulsant activity. kg.ac.rs
Identification of Molecular Descriptors Correlating with Activity
A key outcome of QSAR studies is the identification of specific molecular descriptors that have a significant impact on the biological activity of a compound series. These descriptors provide valuable insights into the mechanism of action and guide the design of new, more potent molecules.
Molecular descriptors can be broadly classified and are calculated using specialized software. They can represent various aspects of a molecule, including:
Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Wiener index.
Geometrical descriptors (3D): These relate to the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: These describe the electronic properties, such as partial charges on atoms and dipole moments.
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity.
In another study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors, 2D autocorrelation descriptors were successfully used to model inhibitory activity. ijper.org The selection of relevant descriptors was achieved through genetic algorithms coupled with multiple linear regression and Bayesian-regularized neural networks. ijper.org The fact that different descriptors were important for inhibiting different matrix metalloproteinases suggests that these models can capture the nuances of ligand-protein interactions. ijper.org
These examples highlight the types of molecular descriptors that are often found to correlate with the biological activity of acetamide-containing compounds. A similar approach for this compound would involve calculating a wide array of descriptors and using statistical methods to identify those that are most influential for its specific biological targets.
Below is an interactive table summarizing some of the key molecular descriptors and their relevance as identified in studies of related acetamide (B32628) compounds.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Topological | Wiener index on distance code (Wmean) | Correlated with anticonvulsant activity in benzylacetamide derivatives, indicating the importance of molecular branching and size. kg.ac.rs |
| Electronic | Partial charge at the C-terminal carbonyl carbon (qCC) | Found to be significant for the anticonvulsant activity of benzylacetamides, highlighting the role of electronic interactions. kg.ac.rs |
| Physicochemical | n-octanol/water partition coefficient (logP) | A key factor in the anticonvulsant QSAR model, reflecting the importance of lipophilicity for crossing biological membranes. kg.ac.rs |
| Hydrogen Bonding | Number of hydrogen bond donors and acceptors (Hdα and Haα) | Important for the anticonvulsant activity of benzylacetamides, suggesting a role in receptor binding. kg.ac.rs |
| 2D Autocorrelation | Various | Successfully modeled the inhibitory activity of acetamide derivatives against different matrix metalloproteinases, capturing specificity in ligand-protein interactions. ijper.org |
Preclinical Pharmacokinetic Profiling in Vitro Aspects
In Vitro Metabolic Stability in Liver Microsomes
The assessment of metabolic stability in liver microsomes is a critical in vitro assay in the early stages of drug discovery. This process helps to predict how extensively a compound might be metabolized by enzymes in the liver, which in turn influences its bioavailability and half-life in the body. Compounds that are rapidly metabolized often exhibit low systemic exposure, potentially limiting their therapeutic efficacy.
While specific experimental data for the metabolic stability of N-[3-(3-phenylpropoxy)phenyl]acetamide in liver microsomes from various species (such as human, rat, or mouse) is not publicly available at this time, this type of study would typically involve incubating the compound with liver microsomes and a cofactor mixture. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and predict its hepatic extraction ratio.
Representative Data Table for Metabolic Stability (Hypothetical Data):
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
In Vitro Permeability Studies (e.g., PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a common in vitro tool used to predict the potential of a compound to cross the blood-brain barrier (BBB). This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The results are used to classify compounds as having low or high BBB permeability.
Specific results from PAMPA-BBB studies for this compound are not currently found in the public domain. Such an analysis would yield a permeability coefficient (Pe), which is instrumental in forecasting a compound's ability to reach the central nervous system.
Representative Data Table for PAMPA-BBB Permeability (Hypothetical Data):
| Compound | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | Data not available | Data not available |
| High Permeability Control | Data not available | High |
| Low Permeability Control | Data not available | Low |
Future Directions and Research Gaps
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of N-phenylacetamide derivatives typically involves established condensation reactions. mdpi.comresearchgate.net However, a significant gap and opportunity lie in the development of novel and sustainable synthetic methodologies for N-[3-(3-phenylpropoxy)phenyl]acetamide. Future research should prioritize the exploration of greener chemical processes. This includes the application of flow chemistry, which can offer improved reaction control, higher yields, and enhanced safety compared to traditional batch processing. Furthermore, enzymatic or biocatalytic approaches could provide highly specific and environmentally benign alternatives to conventional reagents. A comparative analysis of potential synthetic strategies highlights the advantages of modern methods.
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Amide Coupling) | Sustainable/Novel Approaches |
|---|---|---|
| Reagents | Often utilizes stoichiometric coupling agents | Biocatalysts, recyclable catalysts |
| Solvents | Typically volatile organic solvents | Green solvents (e.g., water, ionic liquids) |
| Efficiency | Can have moderate to good yields | Potentially higher yields and atom economy |
| Waste Generation | Can produce significant byproducts | Minimized waste streams |
| Process Control | Standard batch processing | Enhanced control via flow chemistry |
The development of such sustainable routes would not only be economically and environmentally advantageous but could also facilitate the synthesis of novel analogues for further study.
Exploration of Additional Molecular Targets and Biological Pathways
The N-phenylacetamide scaffold is present in compounds that exhibit a wide array of biological activities by interacting with diverse molecular targets. For instance, various derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp), Aurora kinase B in cancer, and enzymes involved in inflammation like cyclooxygenases. nih.govnih.govopenaccessjournals.com A critical research gap is the complete lack of information on the specific molecular targets and biological pathways modulated by this compound.
Future investigations should involve comprehensive screening of the compound against panels of biologically relevant targets. This could include, but is not limited to, kinases, proteases, metabolic enzymes, and viral polymerases. Identifying the primary molecular target(s) is the foundational step for understanding its mechanism of action and potential therapeutic applications.
Table 2: Potential Molecular Targets for Screening Based on Analogues
| Target Class | Specific Example(s) | Potential Disease Application | Reference for Analogue Activity |
|---|---|---|---|
| Viral Enzymes | RNA-dependent RNA polymerase (RdRp) | Antiviral (e.g., Coronaviruses) | nih.gov |
| Kinases | Aurora Kinase B (AURKB) | Oncology | nih.gov |
| Metabolic Enzymes | Urease | Anti-bacterial (e.g., H. pylori) | nih.gov |
| Inflammatory Enzymes | Cyclooxygenases (COX) | Anti-inflammatory | openaccessjournals.com |
| Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | nih.gov |
Advanced SAR Studies Incorporating Stereochemistry and Conformational Rigidity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. nih.govnih.gov For this compound, no such studies have been reported. A systematic exploration of its SAR is a crucial future direction. This would involve the synthesis and biological evaluation of a library of analogues to determine how modifications to its chemical structure affect activity.
Key areas for modification include:
The Phenylpropoxy Group: Altering the length of the propoxy chain, substituting the terminal phenyl ring, or replacing it with other aromatic or aliphatic groups.
The Acetamide (B32628) Linker: Investigating the importance of the amide bond and the methyl group.
The Central Phenyl Ring: Modifying the substitution pattern and introducing different functional groups.
Furthermore, advanced SAR studies should incorporate stereochemistry. If chiral centers are introduced into the molecule, the synthesis and evaluation of individual stereoisomers are necessary, as biological activity is often stereospecific. Introducing elements of conformational rigidity, such as incorporating rings or double bonds into the flexible propoxy chain, could also lead to analogues with higher potency and selectivity by pre-organizing the molecule for optimal binding to its target.
Development of Advanced Computational Models for Compound Optimization
Computational chemistry offers powerful tools for accelerating drug discovery. researchgate.netnih.gov A significant research gap is the absence of any computational models for this compound. Once a biological target is identified, molecular docking studies can predict the compound's binding mode, providing a structural basis for its activity and guiding the design of new analogues.
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. These models correlate chemical structures with biological activities, enabling the prediction of potency for newly designed compounds before their synthesis. More advanced techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound within the target's binding site, offering deeper insights into the binding thermodynamics and kinetics. These in silico approaches can significantly streamline the optimization process, saving time and resources.
Investigation of Synergistic Effects with Other Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. The potential for this compound to act synergistically with other therapeutic agents is a completely unexplored area.
Once a primary biological activity is confirmed, future studies should investigate its effects when co-administered with established drugs. For example, if it demonstrates antiviral properties, its synergistic potential with known antiviral agents like Remdesivir could be evaluated. nih.gov Similarly, if it shows anticancer activity, it could be tested in combination with standard chemotherapeutic drugs or targeted therapies. nih.gov Such studies could reveal combinations that offer enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance.
Application in Emerging Disease Models
The therapeutic landscape is constantly evolving with the emergence of new diseases and the development of novel preclinical models. The potential applications of this compound are not limited to established indications. Research is needed to evaluate its efficacy in emerging and challenging disease models.
Based on the activities of related N-phenylacetamide compounds, promising areas for investigation include:
Novel Viral Pathogens: Testing against a range of viruses beyond those already studied for this chemical class. nih.gov
Drug-Resistant Cancers: Evaluating its efficacy in cancer models that have developed resistance to current therapies.
Inflammatory and Autoimmune Diseases: Exploring its potential in models of conditions like inflammatory bowel disease or rheumatoid arthritis. nih.gov
Screening this compound in these and other cutting-edge disease models could uncover novel and unexpected therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
